molecular formula C21H20N2O3S B2513326 9-ethoxy-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866726-98-9

9-ethoxy-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2513326
CAS No.: 866726-98-9
M. Wt: 380.46
InChI Key: DNNBZADZZBVIMO-UHFFFAOYSA-N
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Description

9-ethoxy-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a complex heterocyclic compound with potential applications in various fields, including medicinal chemistry and industrial research. This compound features a chromeno[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethoxy-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base can yield the corresponding chalcone, which can then undergo cyclization with urea and thiourea to form the desired pyrimidine-thione structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

9-ethoxy-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 9-ethoxy-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-ethoxy-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione stands out due to its unique combination of the chromeno and pyrimidine rings, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

9-ethoxy-2-(4-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-3-24-15-10-8-13(9-11-15)19-22-20-16(21(27)23-19)12-14-6-5-7-17(25-4-2)18(14)26-20/h5-11H,3-4,12H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNBZADZZBVIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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